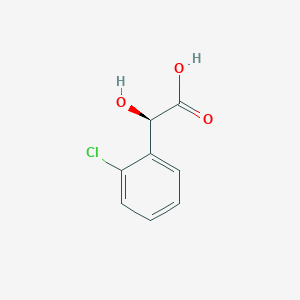

(R)-(-)-2-Chloromandelic acid

説明

特性

IUPAC Name |

(2R)-2-(2-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOLDZZTBNYTMS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369958 | |

| Record name | (R)-(-)-2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52950-18-2 | |

| Record name | (-)-2-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52950-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(2-chlorophenyl)-2-hydroxyethanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-2-Chloromandelic acid physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-(-)-2-Chloromandelic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound, a significant chiral intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a workflow for characterization.

Core Physical and Chemical Properties

This compound is an organic compound that typically presents as a white to off-white crystalline solid.[1][2][3][4] It is a derivative of mandelic acid, featuring a chlorine atom substituted at the second position of the benzene ring.[2] This chiral structure is crucial for its application in the synthesis of other complex molecules, particularly chiral drugs.[1][2]

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃ | [1][3][5] |

| Molecular Weight | 186.59 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder/solid | [1][3][4][6][7] |

| Melting Point | 119-121 °C | [6][8] |

| Boiling Point | 266.91 °C (rough estimate) | [6] |

| Optical Rotation | [α]²³/D: -126° (c=3 in H₂O) | [8] |

| [α]: -125° (c=3, H₂O) | [6] | |

| [α]: -123 ± 2° (c=3 in water) | [3] | |

| Solubility | Slightly soluble in water; soluble in alcohols and organic solvents. | [1][2] |

| Soluble in Methanol. | [6] | |

| Density | 1.38 - 1.48 g/cm³ | [1][6][9] |

| pKa | 3.30 ± 0.10 (Predicted) | [6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided below. These are generalized protocols standardly used in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[10]

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed tightly into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with oil or a Mel-Temp apparatus.[10]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]

-

Observation: The temperature at which the solid first begins to liquefy (t1) and the temperature at which the entire sample becomes liquid (t2) are recorded.[12]

-

Result: The melting point is reported as the range between t1 and t2. For a pure sample, this range is narrow.

Optical Rotation Determination (Polarimetry)

Optical rotation measures a compound's ability to rotate the plane of polarized light, a characteristic property of chiral molecules.[13]

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared by accurately weighing the sample and dissolving it in a specific volume of a designated solvent (e.g., water, as cited in the data).[14]

-

Polarimeter Setup: A polarimeter is calibrated to its zero point using a blank sample containing only the solvent.[13] The light source is typically a sodium D-line (589.3 nm).[13]

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[15] The angle of rotation (α) is measured by rotating a second polarizer until the light is transmitted.[15] Levorotatory compounds, like this one, rotate light counterclockwise, designated with a (-) sign.[13]

-

Calculation of Specific Rotation [α]: The observed rotation is used to calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[15] The temperature and wavelength used are also reported.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid. Potentiometric titration is a highly accurate method for its determination.[16]

Methodology:

-

Solution Preparation: A solution of the weak acid, this compound, is prepared at a known concentration (e.g., 1 mM).[17]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode.[17] A burette is filled with a standardized strong base solution (e.g., 0.1 M NaOH).[17]

-

Titration Process: The strong base is added to the acid solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[17][18]

-

Data Analysis: The pH values are plotted against the volume of titrant added, generating a titration curve.[18]

-

pKa Determination: The equivalence point of the titration is identified from the inflection point of the curve. The volume of titrant at the half-equivalence point is then determined. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.[18]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the characterization and purity assessment of a chiral compound such as this compound, integrating the experimental protocols described above.

Workflow for Physical Characterization of a Chiral Compound.

References

- 1. jigspharma.com [jigspharma.com]

- 2. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]

- 3. L19586.14 [thermofisher.com]

- 4. 2-Chloromandelic acid | 10421-85-9 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 52950-18-2 [chemicalbook.com]

- 7. 2-Chloromandelic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. (R)-(-)-2-氯扁桃酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 52950-18-2[R-(-)-2-Chloromandelic acid 98%]- Jizhi Biochemical [acmec.com.cn]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. digicollections.net [digicollections.net]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scribd.com [scribd.com]

(R)-(-)-2-Chloromandelic acid structural formula

An In-depth Technical Guide to (R)-(-)-2-Chloromandelic Acid

This guide provides a comprehensive overview of this compound, a significant chiral building block in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its role in the synthesis of the antiplatelet agent (S)-clopidogrel.

Chemical Structure and Identification

This compound is an organic compound featuring a chiral center, a chlorinated aromatic ring, and a carboxylic acid functional group.[1] It is a derivative of mandelic acid with a chlorine atom substituted at the ortho-position of the benzene ring.[1]

Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Data

This compound typically appears as a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water and alcohols.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₇ClO₃ | [2][3] |

| Molecular Weight | 186.59 g/mol | [2] |

| CAS Number | 52950-18-2 | [2] |

| Melting Point | 119-121 °C | [2][4] |

| Optical Activity | [α]²³/D −126° (c=3 in H₂O) | [2] |

| Appearance | White to pale cream crystalline powder | [1] |

| SMILES String | O--INVALID-LINK--c1ccccc1Cl | [2] |

| InChI Key | RWOLDZZTBNYTMS-SSDOTTSWSA-N | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While full spectra are best sourced from dedicated databases, this section outlines the expected spectroscopic characteristics. The racemic mixture of 2-chloromandelic acid has been characterized by solid-state NMR, X-ray powder diffraction (XPRD), and Fourier-transform infrared spectroscopy (FTIR).[5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with splitting patterns determined by the ortho-chloro substitution. The methine proton, being adjacent to an oxygen and the aromatic ring, would likely appear as a singlet or a narrowly split multiplet in the range of 5.0-5.5 ppm. The hydroxyl and carboxyl protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (170-185 ppm). The aromatic carbons would resonate in the 125-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The chiral methine carbon (CH-OH) would typically appear in the 70-80 ppm region.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxyl group will give a strong absorption band around 1700-1750 cm⁻¹. The O-H stretching of the alcohol group will appear as a band in the 3200-3600 cm⁻¹ region. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a key step in its industrial application. Several methods have been developed, primarily focusing on enzymatic resolution and asymmetric synthesis.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the production of this compound, highlighting two common strategies: enzymatic resolution of a racemic mixture and asymmetric synthesis from a prochiral starting material.

Figure 2: Generalized Synthesis Workflow

Experimental Protocols

Below are generalized protocols for two common methods of synthesizing this compound.

Protocol 1: Enzymatic Resolution of Racemic 2-Chloromandelonitrile

This method utilizes a nitrilase enzyme to selectively hydrolyze the (R)-enantiomer of 2-chloromandelonitrile to this compound, leaving the (S)-enantiomer largely unreacted.

-

Preparation of the Reaction Mixture: A suspension of microbial cells containing the nitrilase enzyme (e.g., from Aureobacterium testaceum or a recombinant E. coli) is prepared in a suitable buffer solution (e.g., 50 mM phosphate buffer, pH 7.5).

-

Substrate Addition: Racemic 2-chloromandelonitrile is added to the cell suspension. The reaction can be carried out in a biphasic system (e.g., toluene-water) to improve substrate solubility and reduce enzyme inhibition.

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 3-24 hours).

-

Work-up and Isolation: After the reaction, the microbial cells are removed by centrifugation. The supernatant is then acidified (e.g., with dilute sulfuric acid to pH 2-3).

-

Extraction and Purification: The product, this compound, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Asymmetric Synthesis from 2-Chlorobenzaldehyde

This method involves the asymmetric addition of a cyanide equivalent to 2-chlorobenzaldehyde using a chiral catalyst to form a chiral cyanohydrin, which is then hydrolyzed.

-

Catalyst and Reactant Preparation: In a reaction vessel under an inert atmosphere, a suitable organic solvent (e.g., toluene) is added. The chiral catalyst (e.g., a (R,R)-VO salen complex) and freshly prepared 2-chlorobenzaldehyde are added sequentially with stirring.

-

Cyanide Addition: A source of cyanide, such as hydrocyanic acid, is added to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature in a closed system for an extended period (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Hydrolysis: Upon completion of the cyanohydrin formation, the reaction mixture is subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid.

-

Work-up and Purification: The resulting this compound is isolated and purified using standard techniques such as extraction and crystallization.

Synthesis Data Summary

The following table summarizes representative data from various synthetic approaches.

| Synthesis Method | Starting Material | Catalyst/Enzyme | Yield | Enantiomeric Excess (ee) | Reference |

| Microbial Hydrolysis | 2-Chlorobenzaldehyde and Prussic Acid | Aureobacterium testaceum | 94.3% | 98.1% | [Patent EP0449648A2] |

| Nitrilase-mediated Deracemization | o-Chloromandelonitrile | Nitrilase from Labrenzia aggregata | 94.5% (isolated) | 96.5% | [ResearchGate Article] |

| Asymmetric Synthesis | 2-Chlorobenzaldehyde and Hydrocyanic Acid | (R,R)-VO salen complex | 98% (conversion) | 73% (of cyanohydrin) | [ChemicalBook] |

| Enzymatic Hydrolysis | Racemic 2-chloromandelic acid methyl ester | Esterase from Exophiala dermatitidis | 49% (conversion) | 97% | [PubMed Article] |

Applications in Drug Development

This compound is a valuable chiral intermediate, primarily used in the synthesis of the antithrombotic drug (S)-clopidogrel.[6]

Role in (S)-Clopidogrel Synthesis

(S)-Clopidogrel is an antiplatelet agent that functions by irreversibly inhibiting the P2Y12 ADP receptor on platelets. The synthesis of the enantiomerically pure (S)-clopidogrel is critical, as the (R)-enantiomer lacks therapeutic activity. This compound serves as a key chiral precursor for introducing the correct stereochemistry.

The typical synthetic route involves the esterification of this compound to its methyl ester, followed by a reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Figure 3: Role of this compound in (S)-Clopidogrel Synthesis

A common synthetic pathway involves the following steps:

-

Esterification: this compound is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form this compound methyl ester.

-

Activation: The hydroxyl group of the methyl ester is often converted to a better leaving group, for instance, by reacting with a sulfonyl chloride.

-

Condensation: The activated ester is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via a nucleophilic substitution reaction to yield (S)-clopidogrel.

This chiral pool approach ensures the high enantiomeric purity of the final active pharmaceutical ingredient.

References

(R)-(-)-2-Chloromandelic acid CAS number 52950-18-2

An In-depth Technical Guide on (R)-(-)-2-Chloromandelic Acid

Introduction

This compound, with the CAS number 52950-18-2, is a chiral organic compound of significant interest in the pharmaceutical and chemical industries.[1] As a derivative of mandelic acid, it features a chlorine atom at the ortho position of the phenyl ring.[1] This molecule is a crucial chiral building block, primarily utilized as an intermediate in the asymmetric synthesis of various pharmaceuticals, most notably the anti-platelet agent (S)-clopidogrel.[2][3] Its utility also extends to its application as a chiral resolving agent for the separation of racemic mixtures.[4] This guide provides a comprehensive overview of its chemical properties, synthesis and resolution methodologies, key applications, and safety protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water and alcohols.[1] The presence of both a carboxylic acid and a hydroxyl group allows it to participate in a variety of chemical reactions, including esterification and amidation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52950-18-2 | [5] |

| Molecular Formula | C₈H₇ClO₃ | [5][6] |

| Molecular Weight | 186.59 g/mol | [5] |

| Melting Point | 119-121 °C | [5][6][7] |

| Optical Activity [α]23/D | -126° (c = 3 in H₂O) | [5] |

| Boiling Point | 350.3 ± 27.0 °C at 760 mmHg | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| Appearance | White crystalline powder | [1][6] |

| Purity/Assay | Typically ≥98% | [5][8] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| InChI | 1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | [5] |

| InChI Key | RWOLDZZTBNYTMS-SSDOTTSWSA-N | [5] |

| SMILES | O--INVALID-LINK--c1ccccc1Cl | [5] |

| Beilstein Registry Number | 2693370 | [5][8] |

| MDL Number | MFCD00798429 | [5][8] |

Synthesis and Resolution

Optically pure this compound is primarily obtained through the resolution of its racemic mixture. Several methods have been developed, including classical chemical resolution via diastereomeric salt formation and modern biocatalytic approaches.

Resolution via Diastereomeric Salt Formation

This is a common industrial method for separating enantiomers.[9] It involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can be separated based on differences in their physical properties, such as solubility.[9]

-

(R)-(+)-N-benzyl-1-phenylethylamine: This chiral amine has been effectively used to resolve racemic 2-chloromandelic acid.[2][10] The less soluble diastereomeric salt is separated by crystallization, and the pure enantiomer is then recovered by acidification.[2]

-

Levetiracetam (LEV): LEV has been shown to selectively co-crystallize with the (S)-enantiomer of 2-chloromandelic acid, allowing for the separation of the (R)-enantiomer from the mother liquor.[4] In one experiment, this method yielded (R)-2-ClMA with an enantiomeric excess (%e.e.) of up to 76% in the liquid phase.[4]

-

D-O,O'-di-(p-toluoyl)-tartaric acid: An efficient resolution process has been described using this resolving agent in the presence of Ca²⁺, which mediates the coordination.[11] This method is part of a recycle process where the undesired (S)-enantiomer can be racemized and reused.[11]

References

- 1. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 99 52950-18-2 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 52950-18-2 [chemicalbook.com]

- 8. 52950-18-2 this compound AKSci D919 [aksci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Chloromandelic acid 98 10421-85-9 [sigmaaldrich.com]

- 11. Efficient preparation of (R)-2-chloromandelic acid via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Chiroptical Properties of (R)-(-)-2-Chloromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chiroptical data for (R)-(-)-2-Chloromandelic acid. Due to the limited availability of specific experimental spectra for the (R)-(-)-enantiomer in publicly accessible databases, representative data from its parent compound, mandelic acid, is included for illustrative purposes. This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of chiral molecules.

Physicochemical and Chiroptical Properties

This compound is a chiral carboxylic acid and a derivative of mandelic acid.[1] Its physical and chiroptical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | [2] |

| Melting Point | 119-121 °C | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Optical Rotation | [α]²³/D = -126° (c=3 in H₂O) | [2] |

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. As complete experimental data was not found, a combination of expected values and representative data from mandelic acid is provided.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methine proton, and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts of the aromatic protons will be influenced by the presence of the chlorine atom.

Representative Data: ¹H NMR of Mandelic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| 7.26-7.45 | Multiplet | 5H | Aromatic C-H |

| 5.16 | Singlet | 1H | α-CH |

| ~5.0 | Broad Singlet | 1H | -OH |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms.

Representative Data: ¹³C NMR of Mandelic Acid

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O |

| 139.8 | Aromatic C (quaternary) |

| 128.6 | Aromatic C-H |

| 128.3 | Aromatic C-H |

| 126.5 | Aromatic C-H |

| 73.5 | α-C |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[4]

Expected/Representative IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |

| 1690-1760 | Strong | C=O stretch |

| 1210-1320 | Medium | C-O stretch |

| ~1400 | Medium | O-H bend |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and structure. For a carboxylic acid, characteristic fragmentation involves the loss of the hydroxyl group and the carboxyl group.[5]

Expected Fragmentation

| m/z | Fragment |

| 186/188 | [M]⁺ (Molecular ion with chlorine isotopes) |

| 169/171 | [M-OH]⁺ |

| 141/143 | [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL.

-

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for utilizing spectroscopic data in drug development.

Caption: General workflow for the spectroscopic analysis of a chiral compound.

References

- 1. (S)-(+)-Mandelic acid(17199-29-0) 13C NMR spectrum [chemicalbook.com]

- 2. Mass spectral fragmentation patterns of benzilic and mandelic acid hydrazides and their arylidene derivatives -ORCA [orca.cardiff.ac.uk]

- 3. Mandelic acid(611-71-2) 1H NMR spectrum [chemicalbook.com]

- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

In-depth Technical Guide: Solubility of (R)-(-)-2-Chloromandelic Acid in Organic Solvents

A comprehensive review of publicly available data reveals a significant gap in the quantitative solubility information for (R)-(-)-2-Chloromandelic acid in various organic solvents. While qualitative descriptions are available, specific numerical data necessary for a detailed technical guide is not presently published in the searched resources.

This compound, a chiral carboxylic acid, is recognized for its role as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its solubility is a critical parameter for its application in drug development and manufacturing, influencing factors such as reaction kinetics, purification, and formulation.

General Solubility Profile

Qualitative assessments indicate that this compound is generally soluble in polar organic solvents. It is described as being soluble in alcohols and slightly soluble in water.[1][2] This general solubility is attributed to the presence of the polar carboxylic acid and hydroxyl groups, which can engage in hydrogen bonding with polar solvent molecules.

Quantitative Solubility Data

Despite extensive searches of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in a range of common organic solvents at various temperatures could not be located. To fulfill the core requirements of this technical guide, such data would be essential for creating comparative tables. The absence of this foundational information precludes the development of a detailed quantitative analysis.

For context, studies on the parent compound, mandelic acid, show that its solubility is influenced by the solvent's polarity and the potential for hydrogen bonding. For instance, the solubility of mandelic acid has been determined in solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with reported solubilities of approximately 30 mg/mL in ethanol and DMF, and 20 mg/mL in DMSO.[3] It is plausible that this compound would exhibit a somewhat similar trend, though the presence of the chlorine atom on the phenyl ring would also influence its solubility characteristics.

Experimental Determination of Solubility

In the absence of specific published data for this compound, this section outlines general experimental protocols that are widely used for determining the solubility of organic acids. These methodologies can be adapted by researchers to generate the necessary quantitative data.

1. Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature, followed by the evaporation of a known volume of the supernatant and weighing the remaining solid residue.

Detailed Methodology:

-

Apparatus: Analytical balance, constant temperature water bath or incubator, volumetric flasks, pipettes, filtration apparatus (e.g., syringe filters), and drying oven.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After reaching equilibrium, the suspension is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

The withdrawn sample is passed through a syringe filter (with a filter material compatible with the solvent) to remove any undissolved solid particles.

-

The filtered, saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the acid) until a constant weight of the solid residue is obtained.

-

The solubility is then calculated in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

-

2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more modern and sensitive technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.

Detailed Methodology:

-

Apparatus: High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis detector), analytical column (e.g., a reversed-phase C18 column), autosampler, and data acquisition software.

-

Procedure:

-

A calibration curve is first established by preparing a series of standard solutions of this compound of known concentrations in the mobile phase and injecting them into the HPLC system. The peak area is plotted against concentration to generate the calibration curve.

-

A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

A sample of the clear supernatant from the saturated solution is withdrawn and filtered.

-

The filtered sample is then appropriately diluted with the mobile phase to fall within the concentration range of the calibration curve.

-

The diluted sample is injected into the HPLC, and the peak area corresponding to this compound is measured.

-

The concentration of the diluted sample is determined from the calibration curve.

-

The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for experimental solubility determination.

While the general solubility characteristics of this compound in polar organic solvents are acknowledged, this technical guide highlights the critical need for quantitative experimental data. The provided methodologies for gravimetric and HPLC analysis offer a pathway for researchers to systematically determine the solubility of this important compound in various organic solvents at different temperatures. The generation of such data would be invaluable to the scientific and pharmaceutical communities, enabling more precise control and optimization of processes involving this compound. Without this data, a comprehensive and comparative analysis of its solubility remains an area for future investigation.

References

Thermochemical and Physicochemical Profile of (R)-(-)-2-Chloromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Chloromandelic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily serving as a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[1][2] Its stereochemistry is crucial for the pharmacological activity of the final drug product. This technical guide provides a comprehensive overview of the available thermochemical and physicochemical properties of this compound, along with relevant experimental methodologies and logical workflows pertinent to its synthesis and resolution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [3][4] |

| Molecular Weight | 186.59 g/mol | [3] |

| Appearance | White to pale cream crystalline powder | [3] |

| Melting Point | 119-121 °C (lit.) | [3] |

| Optical Activity | [α]²³/D −126° (c = 3 in H₂O) | |

| CAS Number | 52950-18-2 | [3] |

Thermochemical Data

Researchers requiring precise thermochemical data for this compound would need to perform dedicated calorimetric experiments.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Melting Point and Purity Determination

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to characterize the thermal properties of materials, including the melting point and purity of crystalline solids like this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: A DSC instrument is calibrated using certified standards (e.g., indium). An empty sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram. The heat of fusion (ΔHf) can be calculated from the area of the melting peak. Purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Logical and Experimental Workflows

Synthesis of Clopidogrel from this compound

This compound is a critical starting material for the synthesis of the S-(+)-enantiomer of Clopidogrel. The following diagram illustrates a simplified synthetic pathway.

Caption: Synthetic pathway from this compound to (S)-Clopidogrel.

This synthetic route leverages the defined stereochemistry of the starting material to produce the desired enantiomer of the final drug substance.[5][6]

Chiral Resolution of Racemic 2-Chloromandelic Acid

Industrially, this compound is often obtained through the resolution of a racemic mixture of 2-chloromandelic acid. This process separates the two enantiomers. A common method involves the use of a chiral resolving agent to form diastereomeric salts with different solubilities.

Caption: Workflow for the chiral resolution of racemic 2-chloromandelic acid.

The choice of resolving agent and crystallization solvent are critical parameters in optimizing the efficiency of the resolution process.[7][8]

Conclusion

While specific thermochemical data for this compound remains a gap in the current scientific literature, its physicochemical properties are well-documented. The primary significance of this compound lies in its role as a chiral building block in pharmaceutical synthesis. The provided experimental protocol for DSC offers a standard method for its thermal characterization. The logical workflows for its use in Clopidogrel synthesis and its production via chiral resolution highlight its practical importance in drug development. Further research into the experimental determination of its thermochemical properties would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 52950-18-2 [chemicalbook.com]

- 4. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]

- 5. CN101348490B - Preparation of clopidogrel and salt thereof - Google Patents [patents.google.com]

- 6. US7696351B2 - Process for the preparation of S-(+)-clopidogrel by optical resolution - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

The Keystone of Clopidogrel Synthesis: A Technical Guide to the Discovery and Preparation of (R)-(-)-2-Chloromandelic Acid

For researchers, scientists, and professionals in drug development, the enantiomerically pure (R)-(-)-2-chloromandelic acid stands as a critical chiral building block, most notably in the synthesis of the antiplatelet agent (S)-clopidogrel. [1][2][3] This technical guide delves into the seminal literature surrounding the discovery and synthesis of this vital compound, presenting key methodologies, quantitative data, and process workflows.

Introduction to a Crucial Chiral Intermediate

This compound, a derivative of mandelic acid, possesses a chiral center that makes its stereoselective synthesis or resolution a key challenge and a focal point of extensive research.[2][4] The "R" configuration of this acid is instrumental in establishing the desired "S" stereochemistry of the final clopidogrel drug substance, which is responsible for its therapeutic activity.[5] Consequently, efficient and scalable methods for producing highly pure this compound are of paramount importance to the pharmaceutical industry.

Pathways to Enantiopurity: A Summary of Key Methodologies

The preparation of enantiomerically pure this compound has been approached through several primary strategies: enzymatic kinetic resolution, diastereomeric salt resolution, and, to a lesser extent, asymmetric synthesis.

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign approach to resolving racemic 2-chloromandelic acid or its esters. Lipases and hydrolases are the most commonly employed enzymes for this purpose.

One prominent method involves the enantioselective transesterification of racemic 2-chloromandelic acid using a lipase in an organic solvent.[1] In a study utilizing lipase AK and vinyl acetate as the acyl donor, a high conversion of the (R)-enantiomer was achieved, resulting in excellent enantiomeric excess of the remaining (S)-substrate.[1]

Another approach is the hydrolytic resolution of racemic esters of 2-chloromandelic acid. For instance, the hydrolase from Klebsiella oxytoca has been used to resolve (R,S)-ethyl 2-chloromandelate, yielding the desired (R)-ester.[6][7] Similarly, the esterase EstE from Exophiala dermatitidis NBRC6857 has been identified and overexpressed in E. coli for the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester, producing (R)-2-chloromandelic acid with high optical purity.[8]

A nitrilase from Labrenzia aggregata has also been discovered for the deracemization of o-chloromandelonitrile, yielding (R)-o-chloromandelic acid with high enantioselectivity.[3]

Experimental Protocol: Enzymatic Resolution of (R,S)-2-Chloromandelic Acid

This protocol is a generalized representation based on the principles of enzymatic transesterification described in the literature.[1]

-

Materials: Racemic 2-chloromandelic acid, Lipase AK, vinyl acetate, organic solvent (e.g., isooctane).

-

Procedure:

-

Dissolve racemic 2-chloromandelic acid and vinyl acetate in the chosen organic solvent in a reaction vessel.

-

Add Lipase AK to the mixture.

-

Incubate the reaction at a controlled temperature with agitation.

-

Monitor the reaction progress by periodically analyzing the conversion and enantiomeric excess of the substrate and product using chiral HPLC.

-

Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

-

Isolate and purify the unreacted (S)-2-chloromandelic acid and the esterified (R)-enantiomer. The ester can then be hydrolyzed to obtain this compound.

-

Diastereomeric Salt Resolution

A classical and industrially viable method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent.[9] The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization.

For the resolution of 2-chloromandelic acid, various chiral amines have been investigated. A notable example is the use of (R)-(+)-N-benzyl-1-phenylethylamine, which forms a less soluble diastereomeric salt with one of the enantiomers, enabling its isolation.[7] The chiral discrimination mechanism in this case has been studied and is attributed to a combination of hydrogen bonding, CH/π interactions, and a "lock-and-key" supramolecular packing mode.[7]

Another innovative approach utilizes the pharmaceutical agent levetiracetam (LEV) as a resolving agent through enantiospecific co-crystallization.[10] It was found that LEV selectively co-crystallizes with the (S)-enantiomer of 2-chloromandelic acid, allowing for the recovery of the (R)-enantiomer from the mother liquor.[10]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol is a generalized representation based on the principles of diastereomeric salt resolution.[7][9]

-

Materials: Racemic 2-chloromandelic acid, chiral resolving agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine), suitable solvent (e.g., ethanol, acetone).

-

Procedure:

-

Dissolve the racemic 2-chloromandelic acid in a suitable solvent.

-

Add the chiral resolving agent to the solution, often in a specific molar ratio.

-

Allow the mixture to stand, possibly with cooling, to induce crystallization of the less soluble diastereomeric salt.

-

Filter the precipitated salt and wash with a small amount of cold solvent.

-

The optically pure acid can be recovered from the diastereomeric salt by treatment with an acid (to protonate the resolving agent) followed by extraction.

-

The enantiomeric purity of the recovered acid should be determined by a suitable analytical method like chiral HPLC or by measuring its specific rotation.

-

Quantitative Data Summary

The following tables summarize the quantitative data from key literature on the resolution of 2-chloromandelic acid.

| Method | Resolving Agent/Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Enzymatic Transesterification | Lipase AK | (R,S)-2-Chloromandelic acid | (R)-2-Chloromandelic acid ester | ≥98.85 (of R-enantiomer) | ≥98.15 (of remaining S-substrate) | [1] |

| Enzymatic Hydrolysis | Hydrolase from Klebsiella oxytoca | (R,S)-Ethyl 2-chloromandelate | (R)-Ethyl 2-chloromandelate | - | - | [6][7] |

| Enzymatic Hydrolysis | Esterase (EstE) from E. dermatitidis | Racemic 2-chloromandelic acid methyl ester | (R)-2-Chloromandelic acid | 49 | 97 | [8] |

| Diastereomeric Salt Resolution | (R)-(+)-N-benzyl-1-phenylethylamine | Racemic 2-chloromandelic acid | (R)- or (S)-2-Chloromandelic acid | - | - | [7] |

| Enantiospecific Co-crystallization | Levetiracetam (LEV) | Racemic 2-chloromandelic acid | (R)-2-Chloromandelic acid | - | - (LEV co-crystallizes with S-enantiomer) | [10] |

| Biocatalysis | Nitrilase from Labrenzia aggregata | o-chloromandelonitrile | (R)-o-chloromandelic acid | - | 96.5 | [3] |

Visualizing the Pathways

The following diagrams illustrate the core concepts of the resolution processes.

Caption: Workflow of enzymatic kinetic resolution.

Caption: Process of diastereomeric salt resolution.

Conclusion

The efficient production of this compound is a cornerstone of the synthesis of (S)-clopidogrel. While various methods have been developed, enzymatic and diastereomeric salt resolutions remain the most prominent and industrially scalable approaches. The choice of method often depends on factors such as cost, efficiency, and environmental impact. The ongoing research into novel enzymes and resolving agents continues to refine and improve the synthesis of this critical chiral intermediate, ensuring the continued availability of this life-saving medication.

References

- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloromandelic acid 98 10421-85-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Enantioselectivity: The Mechanism of (R)-(-)-2-Chloromandelic Acid in Chiral Separations

(R)-(-)-2-Chloromandelic acid, a prominent chiral resolving agent, plays a crucial role in the separation of enantiomers, a critical process in the pharmaceutical and chemical industries. Its efficacy lies in its ability to form diastereomeric complexes with racemic mixtures, leading to differential physical properties that can be exploited for separation. This technical guide delves into the core mechanisms of action of this compound in chiral separations, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, supported by experimental data and detailed methodologies.

The primary mechanism by which this compound facilitates chiral resolution is through the formation of diastereomeric salts. When reacted with a racemic amine, for instance, this compound forms two diastereomeric salts: (R)-acid-(R)-amine and (R)-acid-(S)-amine. These diastereomers, unlike the original enantiomers, possess distinct physical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated. Subsequent liberation of the chiral amine from the separated salt yields the desired enantiomer in high purity.

The chiral recognition underlying this separation is a complex interplay of various non-covalent interactions between the chiral resolving agent and the individual enantiomers of the analyte. X-ray crystallography studies of diastereomeric salts have provided invaluable insights into these interactions at the molecular level. The key forces governing this stereoselective recognition include:

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups of this compound are potent hydrogen bond donors and acceptors, forming strong and directional interactions with suitable functional groups on the analyte, such as amino or hydroxyl groups.

-

π-π Stacking: The phenyl ring of the chloromandelic acid can engage in π-π stacking interactions with aromatic moieties present in the analyte.

-

C-H/π Interactions: Weak hydrogen bonds between C-H bonds and the π-system of the aromatic ring contribute to the overall stability and stereoselectivity of the diastereomeric complex.[1]

-

Van der Waals Forces: These non-specific attractive or repulsive forces, arising from temporary fluctuations in electron density, play a significant role in the close packing of molecules within the crystal lattice, further contributing to the differentiation between diastereomers.[1]

The combination and geometric arrangement of these interactions create a unique three-dimensional structure for each diastereomer, leading to the observed differences in their crystal packing and, consequently, their solubility.

Quantitative Analysis of Diastereomeric Resolution

The efficiency of a diastereomeric salt resolution can be quantified by measuring the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. The following table summarizes representative data from the literature for the resolution of racemic amines using this compound and related compounds.

| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| rac-Bambuterol | (R)-o-chloromandelic acid | Not Specified | >99 | >99 | [2] |

| rac-o-chloromandelic acid | (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine | Not Specified | 65 | 98 | [3][4][5] |

Experimental Protocols

General Procedure for Diastereomeric Salt Resolution

-

Salt Formation: A solution of the racemic analyte in a suitable solvent is treated with an equimolar or slightly substoichiometric amount of this compound. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: The precipitated crystals of the less soluble diastereomeric salt are collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (for an acidic resolving agent) or an acid (for a basic resolving agent) to liberate the free enantiomer. The resolving agent can often be recovered and reused.

-

Purification and Analysis: The resolved enantiomer is purified by standard techniques such as recrystallization or chromatography. The enantiomeric excess is determined using a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Chiral Recognition Mechanism

The following diagram, generated using Graphviz, illustrates the key intermolecular interactions involved in the formation of a diastereomeric salt between this compound and a hypothetical chiral amine.

Alternative Mechanisms of Action

Beyond diastereomeric salt formation, this compound and its derivatives are utilized in other chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Derivatives of mandelic acid can be immobilized onto a solid support to create a chiral stationary phase (CSP) for HPLC. The enantiomers of a racemic analyte are then separated based on their differential interactions with the CSP as they pass through the column. The separation is influenced by the choice of mobile phase, which can modulate the strength of the interactions.

Experimental Protocol for Chiral HPLC Separation of 2-Chloromandelic Acid:

A study on the separation of mandelic acid and its derivatives, including 2-chloromandelic acid, utilized a CHIRALPAK® IC column (250 mm × 4.6 mm, 5 μm). The mobile phase consisted of n-hexane with isopropanol or ethanol as a polarity modifier, and 0.1% trifluoroacetic acid (TFA) as an additive for these acidic compounds. The separation was performed at a temperature range of 15–35 °C with a flow rate of 0.4–1.2 ml/min. Detection was carried out at 210 nm.[6]

Chiral Solvating Agent in NMR Spectroscopy

In NMR spectroscopy, this compound can be used as a chiral solvating agent (CSA). When a CSA is added to a solution of a racemic analyte, it forms transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum. The ratio of the integrals of these signals can be used to determine the enantiomeric excess of the sample. This method is particularly useful for rapid and non-destructive analysis.

Conceptual Workflow for NMR Chiral Discrimination:

Conclusion

This compound is a versatile and effective tool for the separation of enantiomers. Its primary mechanism of action involves the formation of diastereomeric salts with distinct solubilities, driven by a combination of specific intermolecular interactions. The understanding of these interactions at a molecular level, facilitated by techniques like X-ray crystallography, is crucial for the rational design of efficient chiral resolution processes. Furthermore, the application of mandelic acid derivatives in chiral chromatography and as chiral solvating agents in NMR spectroscopy highlights the broad utility of this class of compounds in the field of stereochemistry. This guide provides a foundational understanding for researchers and professionals working to develop and optimize chiral separation methods.

References

- 1. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diastereomeric resolution of racemic o-chloromandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of (R)-(-)-2-Chloromandelic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Chloromandelic acid is a chiral building block with applications in the pharmaceutical industry, notably as an intermediate in the synthesis of clopidogrel.[1][2][3] A thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and regulatory compliance during research and development. This technical guide synthesizes the available safety and toxicological data for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] The primary routes of exposure are ingestion and inhalation.[5] Based on available safety data sheets (SDS), the compound presents the following hazards:

-

Skin Irritation: Causes skin irritation (Category 2).[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2) and in some classifications, serious eye damage (Category 1).[4][6][7]

-

Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4][6]

-

Skin Sensitization: May cause an allergic skin reaction (Skin Sensitization, Category 1).[6][7]

The toxicological properties of this compound have not been fully investigated, and specific quantitative data such as LD50 values are not available.[4][6]

Summary of Toxicological Data

The following table summarizes the key toxicological endpoints for this compound based on current classifications.

| Toxicological Endpoint | GHS Category | Findings | Citations |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | The toxicological properties have not been fully investigated. | [4][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4] |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 | Causes serious eye damage / serious eye irritation. | [4][6][7] |

| Respiratory or Skin Sensitization | Skin Sensitizer, Category 1 | May cause an allergic skin reaction. | [6][7] |

| Germ Cell Mutagenicity | No data available | No information available. | [4][6] |

| Carcinogenicity | Not Classified | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [4][6] |

| Reproductive Toxicity | No data available | No information available. | [4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Target Organ: Respiratory system. | [4][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | No information available. | [4] |

| Aspiration Hazard | No data available | No information available. | [4] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. The classifications provided are based on regulatory standards and available data, which are often proprietary. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.

General Handling and First Aid Protocols:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

In case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

In case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]

-

In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

In case of Ingestion: Do NOT induce vomiting. Get medical attention.[4]

Logical Workflow for Hazard Assessment

The following diagram illustrates a generalized workflow for the hazard assessment and classification of a chemical substance like this compound, leading to the information presented in a Safety Data Sheet.

Caption: Generalized workflow for chemical hazard assessment.

Signaling Pathways

There is no publicly available information detailing specific signaling pathways affected by this compound. Research in this area would be necessary to elucidate its mechanism of toxicity at a molecular level.

Conclusion

The available toxicological data for this compound indicates that it is a hazardous substance, primarily causing skin and eye irritation, respiratory irritation, and potential skin sensitization. There is a significant lack of quantitative toxicological data, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Professionals working with this compound should adhere to strict safety protocols as outlined in the safety data sheets to minimize exposure and mitigate risks. Further investigation into the toxicological properties of this compound is warranted to provide a more comprehensive understanding of its safety profile.

References

- 1. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. indiamart.com [indiamart.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. capotchem.com [capotchem.com]

- 7. This compound 99 52950-18-2 [sigmaaldrich.com]

Methodological & Application

Chiral Resolution of Amines Using (R)-(-)-2-Chloromandelic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic amines utilizing (R)-(-)-2-chloromandelic acid as a resolving agent. The methodologies described herein are based on the principle of diastereomeric salt formation, a robust and widely used technique for the separation of enantiomers.

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines is often critical to the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, the efficient separation of racemic amine mixtures into their constituent enantiomers is a crucial step in drug development and manufacturing.

Classical resolution via the formation of diastereomeric salts remains one of the most practical and economically viable methods for obtaining enantiomerically pure compounds on both laboratory and industrial scales. This method involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.

This compound is an effective chiral resolving agent for a variety of amines. Its acidic nature allows for the formation of salts with basic amines, and the presence of a stereocenter facilitates the formation of diastereomers with distinct crystalline properties.

Principle of Chiral Resolution

The chiral resolution process using this compound involves three key stages:

-

Diastereomeric Salt Formation: A racemic amine, (R/S)-amine, is reacted with an enantiopure resolving agent, this compound, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid].

-

Fractional Crystallization: Due to the different spatial arrangements of the constituent ions, the two diastereomeric salts exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

Liberation of the Enantiopure Amine: The isolated, diastereomerically pure salt is then treated with a base to neutralize the acidic resolving agent and liberate the free, enantiomerically enriched amine. The resolving agent can often be recovered and recycled.

Data Presentation

The success of a chiral resolution is evaluated based on the yield and the enantiomeric purity of the resolved amine. The following table provides an illustrative example of the data that should be recorded during the optimization of a chiral resolution protocol.

| Racemic Amine | Resolving Agent Molar Ratio (Amine:Acid) | Crystallization Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Recovered Amine |

| 1-Phenylethylamine | 1:0.5 | Ethanol | 42 | >98 | >98 (S)-enantiomer |

| 1-Phenylethylamine | 1:1 | Methanol | 38 | 95 | 95 (S)-enantiomer |

| α-Methylbenzylamine | 1:0.6 | Isopropanol/Water (9:1) | 45 | >99 | >99 (R)-enantiomer |

| Amphetamine | 1:0.5 | Ethyl Acetate | 35 | 92 | 92 (S)-enantiomer |

Note: The data presented in this table are for illustrative purposes and may not represent the results of a specific experiment.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for specific amines.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol describes the formation of diastereomeric salts and their separation by fractional crystallization.

Materials and Reagents:

-

Racemic amine

-

This compound

-

Anhydrous ethanol (or other suitable solvent such as methanol, isopropanol, ethyl acetate)

-

Beakers, Erlenmeyer flasks, and other standard laboratory glassware

-

Heating plate with magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of heated anhydrous ethanol. In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, also with gentle heating.

-

Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring.

-

Crystallization: Allow the combined solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt.

Protocol 2: Liberation of the Enantiopure Amine

This protocol details the recovery of the free amine from the isolated diastereomeric salt.

Materials and Reagents:

-

Diastereomerically pure salt from Protocol 4.1

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether or other suitable organic extraction solvent

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Suspension: Suspend the collected diastereomeric salt crystals in water.

-

Basification: Add 2 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 11), ensuring the complete neutralization of the resolving agent and liberation of the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine into diethyl ether (or another suitable organic solvent) three times.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee%) of the recovered amine should be determined using an appropriate analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Materials and Reagents:

-

Enantiomerically enriched amine sample

-

Racemic amine standard

-

HPLC grade solvents (e.g., hexane, isopropanol)

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the recovered amine in the mobile phase. Also, prepare a solution of the racemic amine as a reference.

-

HPLC Analysis: Inject the samples onto the chiral HPLC column.

-

Data Analysis: The two enantiomers will exhibit different retention times. The enantiomeric excess is calculated from the areas of the two peaks using the following formula: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the chiral resolution process.

Caption: Workflow for Diastereomeric Salt Formation and Separation.

Caption: Workflow for Amine Liberation and Purity Analysis.

Application Note: Determination of Enantiomeric Excess of Chiral Alcohols and Amines using (R)-(-)-2-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical analytical step in the fields of synthetic chemistry, pharmacology, and drug development, as enantiomers of a chiral molecule can exhibit significantly different physiological activities. A widely employed and reliable method for determining enantiomeric excess (ee) is the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. (R)-(-)-2-Chloromandelic acid is an effective CDA for the analysis of chiral alcohols and amines.

The underlying principle of this technique involves the conversion of a racemic or enantiomerically enriched mixture of a chiral analyte into a mixture of diastereomers by reaction with an enantiopure CDA.[1] Unlike the original enantiomers, the resulting diastereomers possess distinct physical and chemical properties and are therefore distinguishable by NMR spectroscopy.[1] This leads to separate signals in the ¹H NMR spectrum for the respective diastereomers. The relative integration of these distinct signals allows for the direct and accurate calculation of the enantiomeric excess of the original analyte.[1]

This document provides a detailed protocol for the determination of enantiomeric excess of chiral alcohols and amines by derivatization with this compound and subsequent analysis by ¹H NMR spectroscopy.

Principle of the Method